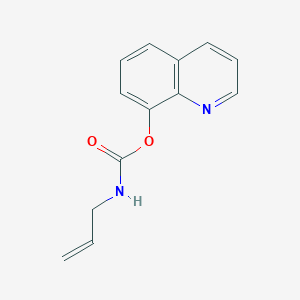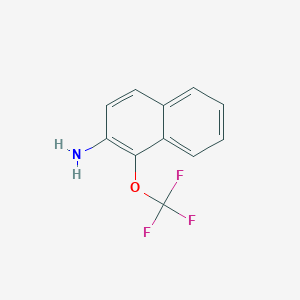
5-(sec-Butoxy)-3,4-dichloropyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(sec-Butoxy)-3,4-dichloropyridazine is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. The presence of the sec-butoxy group and two chlorine atoms at positions 3 and 4 makes this compound unique and potentially useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butoxy)-3,4-dichloropyridazine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3,4-dichloropyridazine with sec-butyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH). The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
5-(sec-Butoxy)-3,4-dichloropyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form less oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazines with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
5-(sec-Butoxy)-3,4-dichloropyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific functionalities, such as polymers and coatings.
作用機序
The mechanism of action of 5-(sec-Butoxy)-3,4-dichloropyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.
類似化合物との比較
Similar Compounds
3,4-Dichloropyridazine: Lacks the sec-butoxy group, making it less hydrophobic and potentially less bioactive.
5-(sec-Butoxy)-2,3-dichloropyridazine: Similar structure but different chlorine atom positions, leading to different reactivity and properties.
5-(sec-Butoxy)-3,4-dichloropyrimidine: Contains a pyrimidine ring instead of pyridazine, resulting in different chemical behavior.
Uniqueness
5-(sec-Butoxy)-3,4-dichloropyridazine is unique due to the specific positioning of the sec-butoxy group and chlorine atoms, which confer distinct chemical and biological properties
特性
CAS番号 |
1346698-02-9 |
|---|---|
分子式 |
C8H10Cl2N2O |
分子量 |
221.08 g/mol |
IUPAC名 |
5-butan-2-yloxy-3,4-dichloropyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-3-5(2)13-6-4-11-12-8(10)7(6)9/h4-5H,3H2,1-2H3 |
InChIキー |
GAPYMMFBNJRFTE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=CN=NC(=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)





